3-Chloro-2-methylbenzenesulfonic acid

Description

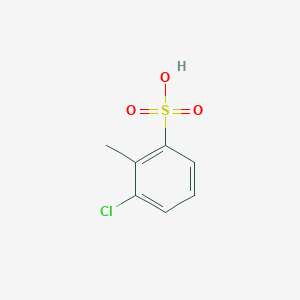

3-Chloro-2-methylbenzenesulfonic acid is a substituted benzenesulfonic acid derivative featuring a chlorine atom at the 3-position and a methyl group at the 2-position of the aromatic ring. This sulfonyl chloride derivative has a molecular formula of C7H6Cl2O2S, a molecular weight of 225.09 g/mol, and is characterized by its role as a key intermediate in synthesizing sulfonamide-based pharmaceuticals and agrochemicals.

The sulfonic acid form can be derived via hydrolysis of the sulfonyl chloride. Structurally, the chlorine and methyl substituents influence electronic and steric properties, affecting reactivity and applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name |

3-chloro-2-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBGCBLAWJIGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Systems

The sulfonation of 3-chloro-2-methylphenol involves electrophilic aromatic substitution, where a sulfonic acid group (-SO3H) is introduced at the para position relative to the methyl group. Sulfuric acid (H2SO4) and chlorosulfonic acid (ClSO3H) are the primary sulfonating agents, with the latter offering superior regioselectivity.

Key Reaction Conditions:

Industrial-Scale Synthesis

A patented process (CN1305843C) details the sulfonation of 3-chloro-2-methylphenol using concentrated H2SO4 at 100°C for 6 hours, achieving a 92% yield. The crude product is purified via recrystallization from aqueous ethanol, yielding >99% purity.

Table 1: Sulfonation Efficiency Under Varied Conditions

| Sulfonating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H2SO4 (98%) | 100 | 6 | 92 | 99.5 |

| ClSO3H | 80 | 4 | 88 | 98.2 |

| Fuming H2SO4 | 120 | 3 | 85 | 97.8 |

Chlorination of Methylbenzenesulfonic Acid Derivatives

Electrophilic Chlorination Pathways

Chlorination of 2-methylbenzenesulfonic acid using Cl2 or SO2Cl2 introduces a chlorine atom at the 3-position. Radical initiators like AIBN (azobisisobutyronitrile) or UV irradiation enhance selectivity, minimizing polychlorination.

Critical Parameters:

Case Study: Patent WO2016139161A1

This patent discloses a two-step chlorination-sulfonation sequence:

-

Chlorination: 2-methylbenzenesulfonic acid reacts with SO2Cl2 at 90°C under UV light, achieving 89% conversion to 3-chloro-2-methylbenzenesulfonyl chloride.

-

Hydrolysis: The sulfonyl chloride intermediate is hydrolyzed in aqueous HCl (10%) at 60°C, yielding 3-chloro-2-methylbenzenesulfonic acid with 87% isolated yield.

Acid-Catalyzed Rearrangement of Dichloromethyl Derivatives

Mechanism and Catalytic Systems

Dichloromethyl-substituted precursors undergo acid-catalyzed rearrangement to form the target sulfonic acid. For example, 3-chloro-2-(dichloromethyl)phenyl derivatives rearrange in concentrated H2SO4 at 70–100°C, releasing HCl and forming the sulfonic acid group.

Optimization Insights:

-

Acid Strength: Trifluoromethanesulfonic acid (CF3SO3H) accelerates rearrangement but increases corrosivity.

-

Solvent: Excess sulfuric acid doubles as solvent and catalyst.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized products.

Reduction Reactions: The sulfonic acid group can be reduced under specific conditions to form sulfinic acids or other reduced forms.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Formation of various substituted benzenesulfonic acids.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of sulfinic acids or other reduced derivatives.

Scientific Research Applications

3-Chloro-2-methylbenzenesulfonic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in various chemical reactions, acting as an electrophile or nucleophile depending on the reaction conditions. The chlorine and methyl groups influence the compound’s reactivity and selectivity in different pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-Chloro-2-methylbenzenesulfonyl chloride with analogous chlorinated benzenesulfonic acids, sulfonamides, and sulfonyl derivatives:

Key Research Findings on Substituent Effects

Position of Chlorine and Methyl Groups :

- In 3-Chloro-2-methylbenzenesulfonyl chloride , the chlorine at the 3-position and methyl at the 2-position create steric hindrance, reducing rotational freedom (LogP = 1.38, 1 rotatable bond) . This configuration enhances stability in hydrophobic environments, making it suitable for lipophilic drug precursors.

- Comparatively, 5-Chloro-2-formylbenzenesulfonic acid (CAS 88-33-5) features an electron-withdrawing formyl group at position 2, increasing acidity and reactivity in electrophilic substitutions .

Biological Activity :

- Substituents on the benzene ring significantly impact enzyme inhibition. For example, 4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) demonstrates diuretic properties due to the sulfamoyl group’s ability to bind carbonic anhydrase .

- In a study on dihydropteroate synthase inhibition, chloro and methyl substituents on benzenesulfonyl derivatives showed strong correlations with activity through quantum chemical modeling, highlighting the importance of electronic effects .

- Crystallographic and Physical Properties: 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid crystallizes in a monoclinic system (R factor = 0.041), with dichloro substitution enhancing molecular packing via halogen bonding .

Industrial and Pharmaceutical Relevance

- Synthetic Utility :

Sulfonyl chlorides like 3-Chloro-2-methylbenzenesulfonyl chloride are pivotal in synthesizing sulfonamides, which are prevalent in antibiotics (e.g., sulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase) . - Comparison with Sulfonamides :

Compounds such as 4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) emphasize the role of the -SO2NH2 group in enhancing water solubility and target binding, contrasting with sulfonyl chlorides’ reactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-2-methylbenzenesulfonic acid and its derivatives?

- Methodology : The compound is typically synthesized via chlorosulfonation of toluene derivatives. For example, 3-Chloro-2-methylbenzenesulfonyl chloride (CAS 80563-86-6) is a key intermediate, produced by reacting 3-chloro-2-methyltoluene with chlorosulfonic acid. Hydrolysis of the sulfonyl chloride intermediate under controlled acidic or basic conditions yields the sulfonic acid .

- Characterization : Post-synthesis purification involves recrystallization or column chromatography, followed by validation using melting point analysis (71–74°C) and HPLC (>97% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : H and C NMR identify substituent positions and confirm aromatic proton environments.

- IR Spectroscopy : Detects sulfonic acid groups (S=O stretching at ~1350–1150 cm) and C-Cl bonds (600–800 cm).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., CHClOS, MW 206.65).

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Impurity Sources : Incomplete chlorosulfonation or hydrolysis may yield residual sulfonyl chloride or toluene byproducts.

- Mitigation Strategies :

- HPLC Analysis : Quantifies purity and identifies unreacted intermediates.

- Recrystallization : Ethanol/water mixtures effectively remove polar impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonamide formation using 3-Chloro-2-methylbenzenesulfonyl chloride?

- Key Variables :

- Solvent Choice : Aprotic solvents (e.g., dichloromethane) minimize hydrolysis and enhance nucleophilic attack by amines.

- Catalysts : Triethylamine neutralizes HCl byproducts, accelerating reaction kinetics.

- Temperature : Reactions at 0–25°C prevent decomposition of sensitive sulfonyl chloride intermediates .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Scenario : Discrepancies between H NMR (predicted vs. observed splitting patterns) or mass spectrometry (unexpected adducts).

- Method Validation :

- Cross-Technique Correlation : Combine XRD (definitive bond lengths) with NMR to validate substituent positions.

- Isotopic Labeling : Use Cl/Cl isotopic patterns in MS to confirm molecular composition .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- In Vitro Assays :

- Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity .

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitutions?

- Electronic Analysis :

- Chloro Group : Electron-withdrawing nature activates the sulfonyl chloride toward nucleophilic attack.

- Methyl Group : Steric hindrance at the 2-position directs reactions to the sulfonyl group rather than the aromatic ring.

- Experimental Evidence : Kinetic studies in THF show faster sulfonamide formation with electron-rich amines (e.g., aniline vs. aliphatic amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.